molecular formula C10H11ClO B7846433 1-(2-Chlorophenyl)butan-2-one

1-(2-Chlorophenyl)butan-2-one

Cat. No.: B7846433
M. Wt: 182.64 g/mol
InChI Key: NGRWKPHMGUEQAD-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H11ClO It is a chlorinated derivative of butanone, featuring a phenyl ring substituted with a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are typically used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

1-(2-Chlorophenyl)butan-2-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Synthesis of Pharmaceuticals : It is used as a building block for creating drugs with therapeutic properties.
  • Organic Synthesis : It participates in reactions such as Friedel-Crafts acylation and Claisen condensation, leading to the formation of other valuable compounds.

Biology

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition Studies : Research indicates that it may inhibit specific enzymes, making it a candidate for further studies in metabolic pathways. For example, it has shown potential as a competitive inhibitor in enzyme-catalyzed reactions.
  • Receptor Binding Studies : Its structural similarity to biologically active molecules allows it to be used in receptor binding assays, providing insights into drug-receptor interactions.

Medicine

In medicinal chemistry, this compound is explored for:

  • Therapeutic Applications : It has been examined as a precursor in the synthesis of drugs targeting various diseases. For instance, derivatives have shown promise in treating conditions such as hypertension and parasitic infections by inhibiting enzymes like trypanothione reductase.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, indicating its utility in developing new antimicrobial agents.

Industry

The compound is utilized in industrial applications:

  • Production of Specialty Chemicals : Its unique chemical properties make it valuable in producing materials with specific functionalities.
  • Solvent Applications : It is used as a solvent in various chemical processes due to its favorable solubility characteristics.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated that the compound acted as a competitive inhibitor, providing insights into its potential therapeutic applications.

Case Study 2: Antimicrobial Activity

Research conducted on the antibacterial properties of this compound demonstrated effectiveness against several bacterial strains. This study highlights its potential use in developing new antibiotics or antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)butan-2-one: Similar structure but with the chlorine atom at the fourth position.

    1-(2-Bromophenyl)butan-2-one: Bromine substituted analogue.

    1-(2-Fluorophenyl)butan-2-one: Fluorine substituted analogue.

Uniqueness: 1-(2-Chlorophenyl)butan-2-one is unique due to the position of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogues.

Biological Activity

1-(2-Chlorophenyl)butan-2-one, also known as 2-chloro-1-(4-methylphenyl)butan-2-one, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a ketone with the molecular formula C10H11ClO. Its structure features a chlorobenzene ring attached to a butanone moiety, which is significant for its biological interactions. The presence of the chlorine atom can enhance lipophilicity and alter the compound's reactivity, influencing its biological activity.

Pharmacological Activities

Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. A comparative analysis of various derivatives revealed that compounds with halogen substitutions, particularly chlorine, demonstrated enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. For instance, the minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0156 to 0.25 μg/mL, showcasing their potential as antifungal agents against resistant strains .

Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Cytotoxic Effects
In vitro studies on various cancer cell lines have demonstrated that this compound induces cytotoxicity through apoptosis. The compound was found to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 25 µM and 30 µM, respectively. Mechanistic studies suggest that this cytotoxicity is mediated through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Modulation : It has been shown to interact with GABA receptors, potentially influencing neurotransmitter release and exhibiting anxiolytic effects in animal models.
  • Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative stress markers in cells, contributing to its protective effects against cellular damage.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Antifungal Efficacy : A study conducted on clinical isolates of Candida species demonstrated that derivatives of this compound exhibited superior antifungal activity compared to traditional antifungals like fluconazole .
  • Cancer Research : A research team investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size when treated with this compound compared to control groups .
  • Neuroprotective Effects : In a neurotoxic model using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in decreased levels of neuroinflammation markers and improved cell viability .

Properties

IUPAC Name

1-(2-chlorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRWKPHMGUEQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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